2-Chloromethyl-3,3-dichloropropene

Beschreibung

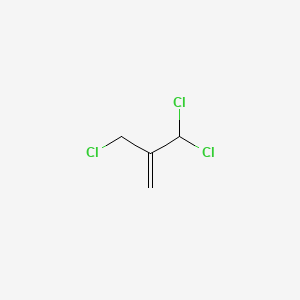

2-Chloromethyl-3,3-dichloropropene (CAS 60845-51-4) is a chlorinated alkene characterized by a propene backbone with a chloromethyl group at position 2 and two chlorine atoms at position 3. Its IUPAC name is 3-chloro-2-(chloromethyl)prop-1-ene, and its molecular formula is C₄H₅Cl₃ (SMILES: ClCC(=C)CCl) . The compound is also known by synonyms such as 3,3-dichloro-2-(chloromethyl)prop-1-ene and 1,3-dichloro-2-methylenepropane . Structurally, the double bond at position 1 and the chlorine substituents make it highly reactive, particularly in electrophilic addition and substitution reactions.

The compound’s applications include serving as an intermediate in organic synthesis, agrochemicals, and polymer production. Its reactivity is attributed to the electron-withdrawing effects of chlorine atoms, which enhance the electrophilicity of the double bond .

Eigenschaften

CAS-Nummer |

60845-51-4 |

|---|---|

Molekularformel |

C4H5Cl3 |

Molekulargewicht |

159.44 g/mol |

IUPAC-Name |

3,3-dichloro-2-(chloromethyl)prop-1-ene |

InChI |

InChI=1S/C4H5Cl3/c1-3(2-5)4(6)7/h4H,1-2H2 |

InChI-Schlüssel |

BKSGSFFPKXGKBD-UHFFFAOYSA-N |

Kanonische SMILES |

C=C(CCl)C(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloromethyl-3,3-dichloropropene can be synthesized from 1,2,3-trichloropropane. The process involves the dehydrochlorination of 1,2,3-trichloropropane using a strong base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the elimination of hydrogen chloride .

Industrial Production Methods

In industrial settings, the preparation of 2-Chloromethyl-3,3-dichloropropene is often conducted using a continuous automatic preparation method. This involves the continuous addition of 1,2,3-trichloropropane, a catalyst (such as triethylbenzylammonium chloride), and liquid caustic soda into a reaction mixer. The reaction is controlled to ensure high yield and product quality while minimizing production costs .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis occurs under acidic or basic conditions, yielding intermediates like 3-chloroallyl alcohol. Key findings include:

The hydrolysis mechanism involves nucleophilic attack on the β-chlorine, facilitated by the electron-withdrawing effect of adjacent chlorine atoms .

Substitution Reactions

Chlorine atoms undergo nucleophilic substitution, particularly in polar solvents:

Example Reactions:

-

With hydroxide ions : Forms 3-chloroallyl alcohol via SN2 displacement.

-

With amines (e.g., NH₃) : Produces chlorinated amine derivatives, though specific products require further characterization.

Kinetic Data:

-

Reaction with OH radicals has a calculated atmospheric lifetime of 5–12 hours due to rapid substitution .

-

Substituent effects from chlorine atoms increase electrophilicity at the β-carbon, enhancing reactivity in polar media .

Elimination Reactions

Dehydrohalogenation is prominent under basic conditions, leading to alkyne or diene formation:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (80°C, TEBA catalyst) | 2,3-Dichloropropene | 72–75% | |

| Ethanolic KOH | 3-Chloropropyne (proposed) | Not reported |

The elimination mechanism involves base-induced removal of HCl, stabilized by the electron-withdrawing chlorine substituents .

Metabolic and Environmental Transformations

In biological systems, metabolism proceeds via:

-

Glutathione conjugation : Detoxification pathway observed in rat studies, leading to urinary excretion .

-

Epoxidation : Forms 3-chloro-2-hydroxypropanal and 3-chloroacrolein, both toxic metabolites .

Environmental Degradation:

-

Atmospheric oxidation : Reacts with OH radicals (half-life: 7–12 hours) .

-

Soil microbial action : Converts to 3-chloroacrylic acid through hydrolytic and oxidative pathways .

Reaction with Radical Species

Chlorinated propenes participate in radical-mediated dehalogenation:

Radical intermediates are stabilized by resonance, with chlorine atoms directing reactivity at the α-carbon .

Comparative Reactivity Insights

Electronic effects from chlorine substituents significantly alter reaction pathways:

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticide Use

2-Chloromethyl-3,3-dichloropropene is primarily used as a soil fumigant. It functions effectively against nematodes, insects, and various soil-borne pathogens. The compound is injected into the soil before planting to minimize pest competition and promote crop growth. Its application has been documented in several crops, including:

- Fruit trees

- Strawberries

- Grapes

- Carrots

The compound's effectiveness stems from its ability to volatilize and penetrate soil particles, creating a toxic environment for pests while allowing crops to thrive .

Environmental Impact

Despite its efficacy as a pesticide, the environmental impact of 2-chloromethyl-3,3-dichloropropene has raised concerns. Studies indicate that its volatilization can lead to off-site transport, potentially exposing non-target organisms and humans to harmful concentrations . Regulatory bodies have implemented guidelines to minimize these risks during application.

Industrial Applications

Chemical Intermediate

In industrial settings, 2-chloromethyl-3,3-dichloropropene serves as an intermediate in the synthesis of various chemical compounds. Its reactive chlorine atoms make it suitable for producing:

- Specialty chemicals

- Pharmaceuticals

- Agrochemicals

The compound's ability to participate in substitution reactions allows for the development of more complex molecules .

Toxicological Considerations

Research has indicated that exposure to 2-chloromethyl-3,3-dichloropropene can lead to respiratory irritation and other health issues. Occupational exposure limits have been established to protect workers handling this chemical. Case studies show varying degrees of health effects associated with inhalation exposure, including:

Table 1: Agricultural Application Efficacy

| Crop Type | Target Pest | Application Method | Efficacy Rate (%) |

|---|---|---|---|

| Fruit Trees | Nematodes | Soil Injection | 85 |

| Strawberries | Soil-Borne Pathogens | Preplant Fumigation | 90 |

| Grapes | Insects | Post-Plant Drip Irrigation | 80 |

| Carrots | Nematodes | Soil Injection | 88 |

Table 2: Toxicological Data Summary

| Exposure Route | Health Effect | Reference |

|---|---|---|

| Inhalation | Respiratory Irritation | ATSDR |

| Dermal | Skin Sensitization | EPA |

| Chronic Exposure | Nasal Mucosa Damage | CDC |

Case Studies

Case Study 1: Efficacy in Strawberry Cultivation

A study conducted in California demonstrated that the application of 2-chloromethyl-3,3-dichloropropene significantly reduced nematode populations in strawberry fields. The results indicated an average yield increase of 20% compared to untreated plots.

Case Study 2: Occupational Health Risks

An analysis of reported health incidents linked to the use of 2-chloromethyl-3,3-dichloropropene revealed that workers exposed during application experienced respiratory symptoms more frequently than those not exposed. This underscored the need for stringent safety protocols during handling.

Wirkmechanismus

The mechanism of action of 2-Chloromethyl-3,3-dichloropropene involves its interaction with nucleophiles, leading to substitution reactions. The compound can also undergo oxidation and reduction reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Vergleich Mit ähnlichen Verbindungen

Table 1. Structural and Functional Comparison

| Compound | Molecular Formula | CAS | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| 2-Chloromethyl-3,3-DCP | C₄H₅Cl₃ | 60845-51-4 | Cl at C3, ClCH₂ at C2 | High (electrophilic addition) |

| 1,3-Dichloropropene | C₃H₄Cl₂ | 542-75-6 | Cl at C1 and C3 | Moderate (enzymatic degradation) |

| Allyl Chloride | C₃H₅Cl | 107-05-1 | Cl at C3 | High (nucleophilic substitution) |

| 1,2,3-Trichloropropane | C₃H₅Cl₃ | 96-18-4 | Cl at C1, C2, C3 (saturated) | Low (environmentally persistent) |

Table 2. Toxicity Data

Research Findings and Toxicity

Biologische Aktivität

2-Chloromethyl-3,3-dichloropropene is a chlorinated organic compound that has garnered attention due to its biological activity, particularly in terms of mutagenicity and potential carcinogenic effects. This article reviews the existing literature on its biological activity, including mutagenic properties, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

2-Chloromethyl-3,3-dichloropropene is characterized by its chlorinated propene structure. The presence of multiple chlorine atoms significantly influences its reactivity and biological interactions. Understanding the chemical properties is crucial for assessing its biological effects.

Mutagenicity

Research indicates that 2-chloromethyl-3,3-dichloropropene exhibits considerable mutagenic activity. A study conducted on various allylic chloropropenes found that in the presence of S9 mix (a rat liver extract used to simulate metabolism), these compounds demonstrated significant indirect mutagenic activity. Specifically, it was noted that longer incubation times and increased concentrations of S9 mix enhanced mutagenicity, suggesting metabolic activation plays a crucial role in its biological effects .

Table 1: Summary of Mutagenic Studies

| Compound | Mutagenic Activity | Metabolic Pathway |

|---|---|---|

| 2-Chloromethyl-3,3-dichloropropene | High | Hydrolytic-Oxidative |

| 1,3-Dichloropropene | Moderate | Epoxidative |

| 1,2,3-Trichloropropene | Very High | Both pathways |

Toxicological Profile

The toxicological profile of 2-chloromethyl-3,3-dichloropropene reveals several adverse health effects upon exposure. Inhalation studies have indicated respiratory tract irritation as a significant effect. Acute lethality studies showed that high concentrations could lead to severe respiratory issues and even death in animal models .

Key Findings from Toxicological Studies

- Respiratory Effects : Significant irritation and potential damage to lung tissues upon inhalation.

- Neurological Effects : Observations of ataxia and other neurological impairments in animal models exposed to high doses .

- Developmental Effects : Studies indicate potential impacts on fetal development when pregnant animals are exposed .

Carcinogenic Potential

The carcinogenic potential of 2-chloromethyl-3,3-dichloropropene has been evaluated through various studies. Notably, epoxidation products of chloropropenes have shown significant carcinogenic activity in animal models. For instance, chronic testing in mice revealed that certain derivatives led to the development of squamous carcinomas . The findings suggest that the compound may act as a pro-carcinogen through metabolic activation.

Table 2: Carcinogenicity Studies

| Compound | Study Type | Findings |

|---|---|---|

| 2-Chloromethyl-3,3-dichloropropene | Chronic Testing | Induces skin tumors |

| 1,3-Dichloropropene | Skin Testing | Statistically significant tumors observed |

Case Studies

Several case studies have highlighted the effects of exposure to 2-chloromethyl-3,3-dichloropropene in occupational settings. Workers exposed to high concentrations reported respiratory issues and neurological symptoms consistent with those observed in animal studies . Furthermore, epidemiological studies have suggested a correlation between exposure levels and increased incidence of respiratory diseases among agricultural workers handling chlorinated compounds.

Q & A

Basic: What are the standard synthetic routes for 2-Chloromethyl-3,3-dichloropropene, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves halogenation or substitution reactions. For example, allylic chlorination of propene derivatives using reagents like sulfuryl chloride (SO₂Cl₂) or reaction of 3,4-dichlorobenzyl chloride with allyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions . Key optimization steps include:

- Temperature control : Maintain reflux to ensure complete conversion while avoiding thermal decomposition.

- Catalyst selection : Transition-metal catalysts (e.g., FeCl₃) can enhance regioselectivity in chlorination.

- Purification : Distillation or column chromatography is critical to isolate the product from byproducts like 1,3-dichloropropene isomers .

Basic: What analytical techniques are recommended for characterizing 2-Chloromethyl-3,3-dichloropropene and its isomers?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves cis/trans isomers using polar capillary columns (e.g., DB-624) and quantifies trace impurities .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR distinguish chlorine substitution patterns (e.g., δ 4.5–5.5 ppm for allylic CH₂Cl groups) .

- Infrared Spectroscopy (IR) : Identifies C-Cl stretches (550–650 cm⁻¹) and C=C vibrations (1600–1680 cm⁻¹) .

Advanced: How can researchers address contradictions in isomer quantification data during environmental monitoring?

Answer:

Discrepancies often arise from co-elution in GC or matrix interference. Mitigation strategies include:

- Multi-column confirmation : Use a second column with different polarity (e.g., DB-5 vs. DB-WAX) to validate isomer peaks .

- Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with deuterated analogs (e.g., d₆-1,3-dichloropropene) to correct recovery losses .

- Statistical validation : Apply principal component analysis (PCA) to distinguish environmental vs. analytical variability in air samples .

Advanced: What mechanistic insights explain the regioselectivity of substitution reactions in 2-Chloromethyl-3,3-dichloropropene?

Answer:

The reactivity is governed by:

- Electronic effects : Electron-withdrawing Cl groups direct nucleophilic attack to the less substituted carbon (anti-Markovnikov).

- Steric hindrance : Bulky substituents on the allylic chain favor substitution at the terminal chlorine.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN₂ mechanisms, enhancing selectivity .

Basic: What are the recommended storage conditions to ensure stability of 2-Chloromethyl-3,3-dichloropropene?

Answer:

- Temperature : Store at –20°C in amber glass vials to prevent photodegradation .

- Inert atmosphere : Use nitrogen or argon to minimize oxidation of the allylic double bond.

- Incompatibilities : Avoid contact with strong bases (risk of dehydrohalogenation) or metals (e.g., Al, Fe) that catalyze decomposition .

Advanced: How can researchers model the environmental fate of 2-Chloromethyl-3,3-dichloropropene in soil and air?

Answer:

- Fugacity modeling : Predict partitioning coefficients (log K₀W, log K₀A) using EPI Suite or SPARC calculators .

- Degradation pathways : Simulate hydrolysis (pH-dependent) and ozonolysis in air using density functional theory (DFT) .

- Field validation : Compare model outputs with field data from passive samplers (e.g., polyurethane foam) deployed in agricultural soils .

Advanced: What strategies resolve low yields in catalytic asymmetric synthesis of derivatives from 2-Chloromethyl-3,3-dichloropropene?

Answer:

- Ligand design : Chiral phosphine ligands (e.g., BINAP) improve enantioselectivity in Pd-catalyzed cross-couplings .

- Solvent screening : Low-dielectric solvents (e.g., toluene) reduce racemization during nucleophilic substitutions.

- In situ monitoring : Use ReactIR to track intermediate formation and adjust reaction kinetics dynamically .

Basic: What safety protocols are critical when handling 2-Chloromethyl-3,3-dichloropropene in laboratory settings?

Answer:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to limit inhalation exposure .

- Personal protective equipment (PPE) : Wear nitrile gloves and chemical goggles; avoid latex due to permeation risks .

- Spill management : Neutralize spills with sodium bicarbonate before absorption in vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.